molecular formula C11H16BNO5S B1531406 (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704080-33-0

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1531406
CAS No.: 1704080-33-0
M. Wt: 285.13 g/mol
InChI Key: PDHQWEQAFBDYGR-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a pyrrolidin-1-ylsulfonyl group through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process. Common reagents include bis(pinacolato)diboron and a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Substitution: The methoxy and pyrrolidin-1-ylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenol Derivatives: Formed via oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed via nucleophilic substitution reactions.

Scientific Research Applications

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
  • (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
  • (2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Uniqueness

(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This compound’s specific substitution pattern allows for selective reactions and applications that may not be achievable with other similar boronic acids.

Properties

IUPAC Name

(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHQWEQAFBDYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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